4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-2-11-12(4-7)3-6-1-8(9(13)14)15-5-6/h1-2,4-5H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFXMSKSEJEUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN2C=C(C=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006485-93-3 | |
| Record name | 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Attachment to the Thiophene Ring: The pyrazole ring is then attached to the thiophene ring through a nucleophilic substitution reaction, where the pyrazole acts as a nucleophile and the thiophene ring as an electrophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous thiophene-pyrazole hybrids and related heterocycles, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
*Note: Discrepancy exists in for the nitro derivative’s formula (reported as C₁₁H₂₁NO, likely erroneous; corrected here based on structural logic).
Key Findings :
Substituent Effects: The 4-chloro group in the target compound enhances stability and may influence binding to hydrophobic enzyme pockets. The benzamide derivative () replaces the thiophene-carboxylic acid with a benzamide group, increasing lipophilicity and possibly improving membrane permeability .
Thiophene vs. Thiazole Cores :
- Thiophene-2-carboxylic acid derivatives (e.g., ) exhibit moderate antioxidant activity, attributed to the electron-rich thiophene ring. Thiazole-based analogs () may offer enhanced rigidity and hydrogen-bonding capacity due to the additional nitrogen atom .
Synthetic Accessibility: The target compound and its isomers (e.g., 5-position analog, CAS 1006455-24-8) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in . However, scalability challenges are noted, with some suppliers discontinuing production () .
Biological Relevance :
- Thiophene-pyrazole hybrids are explored as intermediates in kinase inhibitors and anti-inflammatory agents. The trifluoromethyl-thiazole derivative (CAS 955963-41-4, ) exemplifies how fluorinated groups can enhance metabolic stability .
Biological Activity
4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS Number: 1006485-93-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
- Molecular Formula : C₉H₇ClN₂O₂S
- Molecular Weight : 242.68 g/mol
- IUPAC Name : 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid
- Physical Form : Powder
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. The following sections summarize key findings regarding its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid.
-
Cell Line Studies :
- In a study by Wei et al., derivatives of pyrazole were screened against various cancer cell lines, showing significant cytotoxicity. For instance, compounds exhibited GI50 values ranging from 3.79 µM to 42.30 µM across different cell lines such as MCF7 and NCI-H460 .
- Another study indicated that compounds similar to 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid displayed IC50 values indicating effective inhibition of cell proliferation in A549 lung cancer cells .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored, suggesting that compounds like 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid may modulate inflammatory responses.
- In Vitro Studies :
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid?
The synthesis typically involves multi-step protocols, including:
- Mannich-type reactions : For introducing the pyrazole moiety to the thiophene scaffold, analogous to methods used for related compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol .
- Functional group interconversions : Carboxylic acid groups are often introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH), as seen in sulfamoyl-thiophene derivatives .
- Optimization considerations : Solvent choice (e.g., DMF or dichloromethane) and base selection (e.g., K₂CO₃) are critical for yield and purity, as highlighted in thiazole and piperazine-carboxamide syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are standard for confirming substituent positions and purity. For example, sulfamoyl-thiophene derivatives were validated using characteristic chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for assessing steric effects of the pyrazole-thiophene hybrid .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, as demonstrated in β-lactamase inhibitor studies .
Q. How does the compound’s reactivity influence derivatization strategies?
- Carboxylic acid group : Enables esterification or amidation. Ethyl ester derivatives of similar thiophenes were synthesized via nucleophilic acyl substitution .
- Chloropyrazole moiety : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, as seen in aryl-thiazole hybrids .
- Thiophene ring : Electrophilic aromatic substitution (e.g., sulfonation) is feasible, though steric hindrance from the pyrazole group may require optimized conditions .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for this compound, and how can they be addressed?
- Steric hindrance : The bulky pyrazole group can impede reactions at the thiophene ring. Strategies include using polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to accelerate kinetics .
- Byproduct formation : Competing reactions (e.g., over-sulfonation) are minimized by controlling stoichiometry and reaction time, as observed in sulfamoyl-thiophene syntheses .
- Data-driven optimization : Design of Experiments (DoE) and machine learning models can systematically explore parameter spaces (e.g., temperature, catalyst loading) to maximize yields .
Q. How can computational methods predict the compound’s biological activity?
- Molecular docking : Studies on thiophene derivatives (e.g., COX-2 inhibitors) revealed binding affinities via docking into protein active sites (PDB: 1PXX) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, thiophene-carboxylate esters showed correlations between electronic structure and antioxidant activity .
- MD simulations : Assess conformational stability in biological environments, as applied to piperazine-carboxamide analogs .
Q. How should researchers address contradictions in reported biological activity data?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or protocols (e.g., MTT vs. resazurin assays) can skew results. Standardized protocols (e.g., NIH/ISO guidelines) are recommended .
- Metabolic interference : The pyrazole group may interact with cytochrome P450 enzymes, altering observed activity. Metabolite profiling (LC-MS/MS) is critical for accurate interpretation .
Q. What strategies improve the compound’s stability under physiological conditions?
- Prodrug design : Masking the carboxylic acid as an ethyl ester enhances membrane permeability, as seen in piperidine-carboxylate analogs .
- Co-crystallization : Stabilizes the compound in solid form, reducing hydrolysis. SHELX-refined crystal structures guide co-former selection (e.g., nicotinamide) .
- pH optimization : Buffered formulations (pH 6–7) mitigate degradation in aqueous media, supported by stability studies on thiophene derivatives .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : Use techniques like Surface Plasmon Resonance (SPR) to measure direct binding to proteins (e.g., kinases or GPCRs) .
- CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomics/proteomics : Identify downstream pathways affected by the compound, as applied to anti-inflammatory thiophene analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
